molecular formula C8H7ClO3 B1371310 2-Chloro-4-(hydroxymethyl)benzoic acid

2-Chloro-4-(hydroxymethyl)benzoic acid

Cat. No.: B1371310
M. Wt: 186.59 g/mol
InChI Key: CENHHWTWQDGWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(hydroxymethyl)benzoic acid (CAS: 1071989-48-4) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the benzene ring. Its molecular formula is C₈H₇ClO₃, with a molecular weight of 186.59 g/mol. This compound is primarily utilized as a research chemical in pharmaceutical and agrochemical development due to its versatile functional groups, which allow for further derivatization .

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7ClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

CENHHWTWQDGWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid scaffold significantly influence properties such as acidity (pKa), solubility, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Inferred Properties
Compound Name Substituents Key Features Potential Applications
2-Chloro-4-(hydroxymethyl)benzoic acid 2-Cl, 4-CH₂OH Polar, reactive hydroxymethyl group Pharmaceutical intermediates
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid 2-Cl, 4-CF₃, 3-O-linkage Lipophilic CF₃ group Herbicide intermediate (acifluorfen)
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid 2-Cl, 4-NHCOC(NMe₂) Carbamoyl group Drug discovery (bioactive moiety)
2-Chloro-4-(2-nitrophenyl)benzoic acid 2-Cl, 4-(2-NO₂-C₆H₄) Electron-withdrawing nitro group Unknown (high hazard potential)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups (Table 1) are electron-withdrawing, increasing the acidity of the benzoic acid (lower pKa) compared to the hydroxymethyl group, which is electron-donating . Hydroxymethyl’s polarity may enhance aqueous solubility, whereas CF₃ and NO₂ groups reduce solubility, favoring organic solvents .
  • Reactivity :

    • The hydroxymethyl group allows for esterification or etherification, making the compound a versatile intermediate for drug derivatization .
    • In contrast, nitro-substituted analogs are often associated with higher toxicity and instability .

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